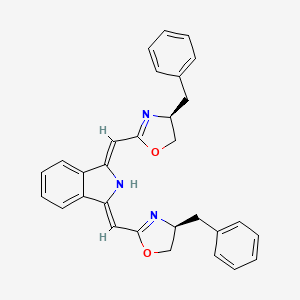
(1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a complex organic compound that features a unique structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline typically involves multi-step organic reactions. The starting materials often include isoindoline derivatives and oxazoline compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
(1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindoline derivatives, while reduction may produce simpler compounds with modified functional groups.
科学研究应用
Chemistry
In chemistry, (1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Similar compounds include other isoindoline derivatives and oxazoline-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
(1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C30H27N3O2 |
|---|---|
分子量 |
461.6 g/mol |
IUPAC 名称 |
(4S)-4-benzyl-2-[(Z)-[(3Z)-3-[[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H27N3O2/c1-3-9-21(10-4-1)15-23-19-34-29(31-23)17-27-25-13-7-8-14-26(25)28(33-27)18-30-32-24(20-35-30)16-22-11-5-2-6-12-22/h1-14,17-18,23-24,33H,15-16,19-20H2/b27-17-,28-18-/t23-,24-/m0/s1 |
InChI 键 |
JUVUVRRDXNHUAM-HTSHWYKSSA-N |
手性 SMILES |
C1OC(=N[C@H]1CC2=CC=CC=C2)/C=C/3\N/C(=C\C4=N[C@H](CO4)CC5=CC=CC=C5)/C6=CC=CC=C36 |
规范 SMILES |
C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)CC5=CC=CC=C5)N2)CC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


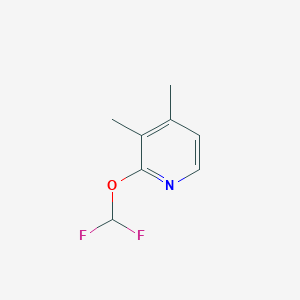


![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)

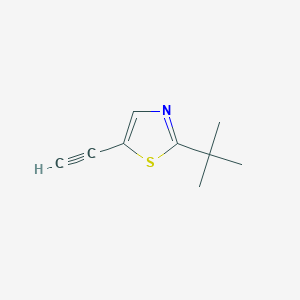
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
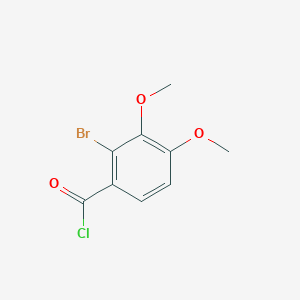
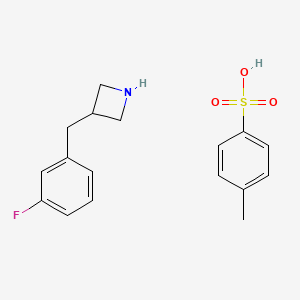
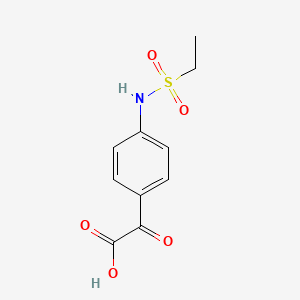
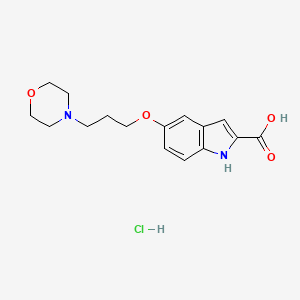
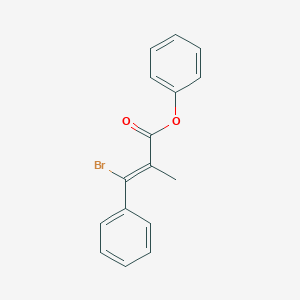

![(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)
